The compound 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, with the CAS number 921574-52-9, is a pyrrolo[3,2-d]pyrimidine derivative. It has garnered attention due to its potential applications in pharmaceuticals, particularly as a therapeutic agent targeting various biological pathways.
This compound is documented in several chemical databases and publications. Notably, it is listed in PubChem and BenchChem, which provide detailed information regarding its molecular structure and properties.
Chemically, this compound falls under the category of pyrimidine derivatives. It features a complex molecular structure that includes multiple functional groups such as carboxamide and dioxo moieties, which contribute to its biological activity.
The synthesis of 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. Although specific synthetic pathways are not detailed in the available literature, similar compounds can be synthesized through methods such as:
Technical details regarding reagents and conditions are crucial for optimizing yield and purity during synthesis but are not explicitly provided in the current sources.
The molecular formula of the compound is , with a molecular weight of 436.9 g/mol. The structure includes:
The InChI key for this compound is QTOLYAPLRBDQOO-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=CC=C4)NC2=O. These identifiers facilitate its search in chemical databases.
While specific reactions involving this compound are not extensively documented in the literature, derivatives of pyrrolo[3,2-d]pyrimidines are known to participate in various chemical reactions such as:
Technical details regarding reaction conditions (temperature, solvent choice) are essential for successful transformations but require further investigation.
Further studies are required to elucidate the precise mechanisms involved.
The compound exhibits typical characteristics associated with organic molecules:
Key chemical properties include:
Relevant data on these properties would typically be gathered through experimental characterization techniques such as NMR spectroscopy or mass spectrometry.
The potential applications of 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide include:
Continued exploration into its biological activity and therapeutic potential is warranted based on its structural characteristics and preliminary findings from related compounds.
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: